5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride
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Overview
Description
5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride is a deuterated derivative of 5-Amino-1,3-dimethyl-2-benzimidazolinone. It is primarily used in scientific research, particularly in the fields of chemistry and biology. The compound has a molecular formula of C9H5D6N3O•HCl and a molecular weight of 219.7 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride typically involves the reaction of ortho-phenylenediamine with urea under solid-phase conditions at temperatures ranging from 150°C to 250°C. This reaction results in the formation of benzimidazolinone, which is then nitrated and reduced to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazolinones, which are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stable isotope labeling allows researchers to trace its metabolic pathways and understand its effects at the molecular level. detailed information on its specific molecular targets and pathways is limited .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dimethyl-2-benzimidazolinone: The non-deuterated version of the compound.
5-Amino-2-benzimidazolinone: A similar compound with a different substitution pattern.
Uniqueness
The uniqueness of 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride lies in its deuterium labeling, which makes it particularly useful in NMR spectroscopy and metabolic research. This labeling provides enhanced stability and allows for more precise tracking of the compound in various biological and chemical processes.
Properties
IUPAC Name |
5-amino-1,3-bis(trideuteriomethyl)benzimidazol-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O.ClH/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13;/h3-5H,10H2,1-2H3;1H/i1D3,2D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPIOVMOCOYLKU-TXHXQZCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N(C1=O)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)N)N(C1=O)C([2H])([2H])[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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